

PP121 potency assessment

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Compound Focus: PP121

CAS No.: 1092788-83-4

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PP121 Potency Profile

The following table compiles key potency data (IC50 values) for **PP121** against various kinase targets from recent studies.

Target Kinase	IC50 Value	Experimental Context	Citation
mTOR	8 nM	ATP-competitive inhibitor; tested in kinase assays [1]	[1]
p110α (PI3K)	10 nM	Inhibits lipid kinase activity; tested in kinase assays [1]	[1]
VEGFR2	6 nM	Inhibits receptor tyrosine kinase; based on western blot analysis of phosphorylation [2]	[2]
Src	12 nM	Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1]	[1]
Abl	18 nM	Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1]	[1]

Key Experimental Methodologies

The potency data for **PP121** was generated using the following standard experimental protocols.

- **In Vitro Kinase Activity Assays**

- **Purpose:** To directly measure the half-maximal inhibitory concentration (IC₅₀) of **PP121** against purified kinase proteins [1].
- **Protocol Summary:** Kinase activity is typically monitored by measuring the transfer of the radiolabeled gamma-phosphate from ATP to a substrate or using ADP-Glo assays. **PP121** is serially diluted and incubated with the kinase, ATP, and substrate. The resulting IC₅₀ values quantify the compound's intrinsic enzymatic inhibition potency [1].

- **Cell-Based Western Blot Analysis**

- **Purpose:** To confirm that **PP121** inhibits its intended targets in a cellular context by detecting changes in phosphorylation levels of the kinases themselves or their downstream signaling effectors [2] [3].
- **Protocol Summary:** Cells are treated with **PP121**, lysed, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against phosphorylated (active) forms of targets (e.g., p-VEGFR2, p-Akt, p-S6) and their total protein levels. Reduced phosphorylation indicates effective target engagement within the cell [2] [3].

- **Broad Kinome Profiling**

- **Purpose:** To determine the selectivity of **PP121** across a wide panel of hundreds of protein kinases, distinguishing it from promiscuous inhibitors [1].
- **Protocol Summary:** **PP121** is tested at a single concentration (e.g., 1 μM) against a large array of kinases in individual activity assays. The percentage of inhibition for each kinase is recorded, generating a selectivity profile that shows **PP121** potently inhibits a subset of tyrosine and phosphoinositide kinases while showing high selectivity against the serine/threonine kinome [1].

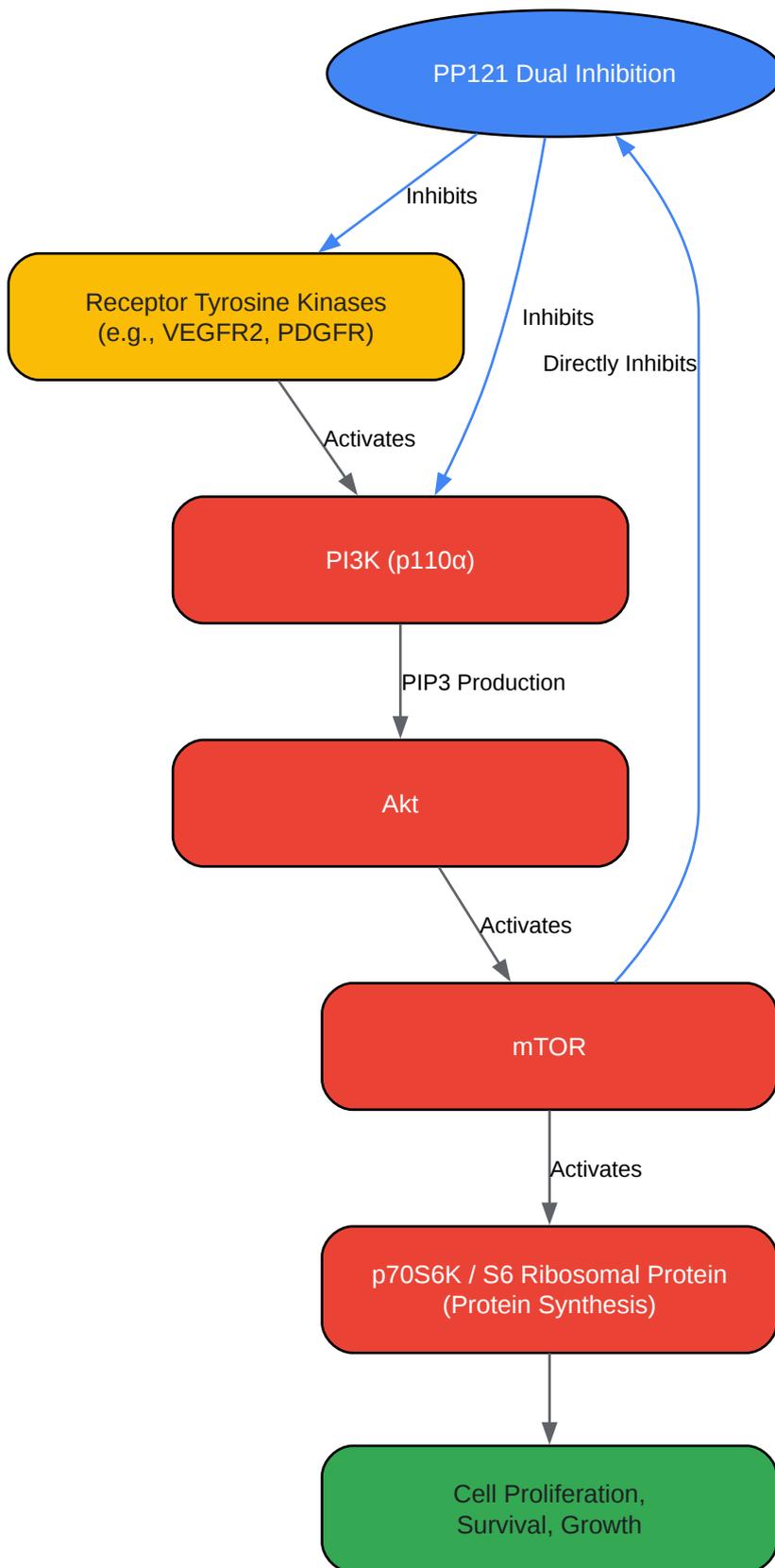
- **Cell Proliferation and Viability Assays**

- **Purpose:** To link target inhibition to a functional anti-proliferative effect in cancer cell lines [3] [1].
- **Protocol Summary:**
 - **Crystal Violet Assay:** Cells treated with **PP121** are fixed and stained. The bound dye, solubilized afterward, is measured spectrophotometrically, with the signal intensity correlating with the number of adherent (living) cells [3].

- **Patient-Derived Xenograft Organoids (PDXOs):** Organoids derived from human tumors are treated with **PP121**. Cell viability is measured using assays like CellTiter-Glo, which determines the number of metabolically active cells based on ATP content [3].

PP121 Mechanism of Action and Signaling Pathways

PP121 exerts its effects by simultaneously inhibiting key nodes in oncogenic and inflammatory signaling networks. The diagram below illustrates the primary signaling pathways affected.



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Diagram: **PP121** Dual Inhibition of Key Signaling Pathways. **PP121** simultaneously inhibits receptor tyrosine kinases (yellow) and phosphoinositide kinases (red), including a direct action on mTOR. This disrupts the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and survival (green).

Key Differentiating Features of PP121

- **Rational Design for Dual Targeting:** **PP121** was systematically designed to inhabit a unique chemical space that intersects two structurally divergent kinase families, tyrosine kinases and phosphoinositide kinases. This was achieved by targeting a hydrophobic pocket that is structurally conserved in both enzyme classes [1].
- **Overcoming Drug Resistance:** By co-targeting tyrosine kinases and the PI3K/Akt/mTOR pathway, **PP121** can circumvent a common resistance mechanism where tumors reactivate PI3K signaling after being treated with tyrosine kinase inhibitors (TKIs) alone [1].
- **Favorable Selectivity Profile:** Unlike pan-kinase inhibitors, **PP121** demonstrates a targeted profile. It potently inhibits a specific set of tyrosine kinases and PI3-Ks while showing remarkable selectivity against the broader serine-threonine kinome [1].

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References

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